

# An In-Depth Technical Guide to the MRPS31

Gene

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MS31     |           |
| Cat. No.:            | B1193136 | Get Quote |

# **Executive Summary**

The Mitochondrial Ribosomal Protein S31 (MRPS31) gene encodes a crucial component of the small 28S subunit of the mitochondrial ribosome. This technical guide provides a comprehensive overview of the discovery, history, and functional significance of MRPS31. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the gene's role in mitochondrial protein synthesis and its implications in human health and disease, particularly in cancer and potentially in type 1 diabetes. This document summarizes key quantitative data, presents detailed experimental protocols for studying MRPS31, and visualizes relevant biological pathways and experimental workflows.

# **Discovery and History of MRPS31**

The formal characterization and mapping of the human mitochondrial ribosomal protein genes, including MRPS31, were systematically detailed in a landmark study by Kenmochi et al. in 2001.[1][2] This research involved the generation of sequence-tagged sites (STSs) for individual mitochondrial ribosomal protein (MRP) genes, which were then mapped to the human chromosomes using radiation hybrid panels.

Prior to this, the protein components of the mitochondrial ribosome were being identified and characterized, but a comprehensive genetic map was lacking. The 2001 study located 54 MRP genes and assigned them to specific cytogenetic bands.[1][2] MRPS31 was mapped to chromosome 13q14.11.[3][4]



An interesting finding from this initial mapping was the wide dispersal of MRP genes throughout the nuclear genome, in contrast to the clustered operons of their bacterial ancestors. This suggested that the transfer of these genes from the mitochondrial to the nuclear genome occurred as individual events during evolution.[1][2]

The gene has been known by several aliases, including IMOGN38, MRP-S31, S31mt, and mS31.[4][5][6] The official HUGO Gene Nomenclature Committee (HGNC) symbol is MRPS31.

## **Gene and Protein Characteristics**

MRPS31 is a protein-coding gene that provides instructions for synthesizing the mitochondrial ribosomal protein S31. This protein is a structural constituent of the small 28S subunit of the 55S mitochondrial ribosome (mitoribosome).[7] Mammalian mitoribosomes are responsible for translating the 13 messenger RNAs encoded by the mitochondrial DNA (mtDNA), which are all essential components of the oxidative phosphorylation system.

The MRPS31 protein, like other MRPs, is encoded in the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria for assembly into the mitoribosome.

Table 1: Key Characteristics of the MRPS31 Gene and Protein



| Feature              | Description                                                                                 | Source    |
|----------------------|---------------------------------------------------------------------------------------------|-----------|
| Official Gene Symbol | MRPS31                                                                                      | HGNC      |
| Full Gene Name       | Mitochondrial Ribosomal<br>Protein S31                                                      | HGNC      |
| Aliases              | IMOGN38, MRP-S31, S31mt, mS31                                                               | [4][5][6] |
| Chromosomal Location | 13q14.11                                                                                    | [3][4]    |
| Protein Product      | Mitochondrial ribosomal protein S31                                                         | UniProt   |
| Subcellular Location | Mitochondrion, mitochondrial inner membrane, mitochondrial small ribosomal subunit          | [8]       |
| Function             | Structural constituent of the mitochondrial ribosome, involved in mitochondrial translation | [5]       |

# Quantitative Data Gene Expression Levels

MRPS31 exhibits ubiquitous expression across various human tissues, consistent with its fundamental role in mitochondrial function. RNA-sequencing data from multiple sources, including the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, confirm its widespread expression.

Table 2: MRPS31 RNA Expression in Selected Normal Human Tissues



| Tissue       | Expression Level (TPM/RPKM) | Data Source |
|--------------|-----------------------------|-------------|
| Lymph Node   | 11.9 RPKM                   | [9]         |
| Testis       | 11.7 RPKM                   | [9]         |
| Hypothalamus | 13.13 RPKM                  | [10]        |
| Heart        | 12.669 RPKM                 | [10]        |
| Ovary        | 10.675 RPKM                 | [10]        |
| Kidney       | 10.177 RPKM                 | [10]        |

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript, per Million mapped reads) are units of normalized gene expression.

# **Association with Hepatocellular Carcinoma (HCC)**

Recent studies have highlighted the significant role of MRPS31 in hepatocellular carcinoma. Analysis of The Cancer Genome Atlas (TCGA) Liver Hepatocellular Carcinoma (LIHC) dataset has revealed that MRPS31 is frequently downregulated in HCC, often due to somatic copy number alterations (SCNA), specifically loss of the gene.[11][12] This downregulation is associated with poor prognosis.

Table 3: Prognostic Significance of MRPS31 in Hepatocellular Carcinoma



| Parameter              | Finding                                                                                                           | Data Source |
|------------------------|-------------------------------------------------------------------------------------------------------------------|-------------|
| Copy Number Alteration | MRPS31 is the only downregulated MRP gene harboring a DNA copy number loss in a significant portion of HCC cases. | [11][12]    |
| Expression in Tumors   | MRPS31 mRNA levels are significantly lower in a subset of HCC tumors compared to non-tumorous tissue.             | [11]        |
| Survival Analysis      | Low expression of MRPS31 is significantly associated with shorter overall survival in HCC patients.               | [11]        |

# **Key Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the function and interactions of MRPS31.

# GST Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol is adapted from standard methods for identifying protein-protein interactions using a GST-tagged bait protein (e.g., GST-MRPS31).[2][13][14][15][16]

Objective: To identify proteins that interact with MRPS31.

#### Materials:

- pGEX vector containing the MRPS31 coding sequence
- E. coli expression strain (e.g., BL21)
- IPTG for induction



- Lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM NaCl, 5mM MgCl2, 1% TX-100, with protease inhibitors)
- Glutathione-sepharose or magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione)
- Cell lysate from a human cell line (e.g., HEK293 or a relevant cancer cell line)
- SDS-PAGE and Western blotting reagents or mass spectrometry facility

### Procedure:

- Expression and Purification of GST-MRPS31 (Bait):
  - 1. Transform the pGEX-MRPS31 plasmid into E. coli.
  - 2. Grow a culture to mid-log phase (OD600  $\approx$  0.6) and induce protein expression with IPTG.
  - 3. Harvest the bacteria by centrifugation and lyse them.
  - 4. Incubate the cleared lysate with glutathione beads to immobilize the GST-MRPS31 fusion protein.
  - 5. Wash the beads extensively with wash buffer to remove non-specifically bound bacterial proteins.
- Preparation of Prey Lysate:
  - 1. Culture and harvest human cells.
  - 2. Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
  - 3. Clarify the lysate by centrifugation to remove cellular debris.
- Pull-Down:



- 1. Incubate the beads with the immobilized GST-MRPS31 with the prepared human cell lysate.
- 2. Allow the interaction to occur by gentle agitation at 4°C for several hours or overnight.
- 3. As a negative control, incubate beads with GST alone with the cell lysate.
- Washing and Elution:
  - Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
  - 2. Elute the protein complexes from the beads using elution buffer.
- Analysis:
  - Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies if a known interactor is suspected.
  - 2. For identification of unknown interactors, subject the eluted proteins to in-gel digestion followed by nLC-MS/MS analysis.



Click to download full resolution via product page

GST Pull-Down Experimental Workflow

## nLC-MS/MS for Protein Identification





This protocol outlines the general steps for identifying proteins from a complex mixture, such as the eluate from a GST pull-down assay.[1][17][18][19][20]

Objective: To identify the proteins that co-eluted with GST-MRPS31.

#### Procedure:

- Sample Preparation:
  - 1. Run the eluted protein sample on an SDS-PAGE gel.
  - 2. Excise the protein bands of interest.
  - 3. Perform in-gel digestion, which typically involves:
    - Destaining the gel piece.
    - Reduction of disulfide bonds with DTT.
    - Alkylation of cysteine residues with iodoacetamide.
    - Digestion with a protease, most commonly trypsin.
  - 4. Extract the resulting peptides from the gel matrix.
- Liquid Chromatography (LC) Separation:
  - 1. Load the extracted peptide mixture onto a reverse-phase capillary column.
  - 2. Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).
- Tandem Mass Spectrometry (MS/MS):
  - 1. Introduce the separated peptides into the mass spectrometer via an electrospray ionization (ESI) source.
  - 2. MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide ions.





- 3. Fragmentation (MS2): The most abundant peptide ions are selected and fragmented (e.g., by collision-induced dissociation).
- 4. MS2 Scan: The m/z ratios of the resulting fragment ions are measured.
- Data Analysis:
  - 1. Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).
  - 2. The algorithm identifies the peptide sequence that best matches the fragmentation pattern.
  - 3. The identified peptides are then mapped back to their parent proteins.





Click to download full resolution via product page

nLC-MS/MS Protein Identification Workflow



## **Analysis of TCGA Data for MRPS31 in HCC**

This protocol describes the bioinformatic workflow to analyze MRPS31 expression, copy number, and prognostic value using publicly available TCGA-LIHC data.[8][9][21][22][23]

Objective: To assess the clinical relevance of MRPS31 in hepatocellular carcinoma.

#### Procedure:

- Data Acquisition:
  - Access the GDC Data Portal (--INVALID-LINK--).
  - Select the TCGA-LIHC project.
  - Download the following data types:
    - Gene expression RNA-Seq (e.g., HTSeq FPKM-UQ).
    - Copy Number Variation (e.g., GISTIC2).
    - Associated clinical data.
- Data Processing and Analysis:
  - 1. Expression Analysis:
    - Separate tumor samples from normal adjacent tissue samples based on the TCGA barcode.
    - Compare the expression levels of MRPS31 between tumor and normal samples using appropriate statistical tests (e.g., Wilcoxon rank-sum test).
  - 2. Copy Number Analysis:
    - Analyze the GISTIC2 data to determine the frequency of MRPS31 copy number loss (deletion) in the HCC cohort.
    - Correlate MRPS31 copy number status with its mRNA expression levels.



### 3. Survival Analysis:

- Divide the HCC patient cohort into groups based on MRPS31 expression (e.g., high vs. low expression based on the median or quartiles).
- Perform Kaplan-Meier survival analysis to compare the overall survival between the groups.[6][24]
- Use the log-rank test to determine the statistical significance of the difference in survival.
- Calculate the hazard ratio using a Cox proportional hazards model.

# Forward Genetic Screen in C. elegans for UPRmt Activation

This protocol is based on methods used to identify regulators of the mitochondrial unfolded protein response (UPRmt) in C. elegans.[3][25][26][27][28][29]

Objective: To identify gene mutations that lead to the activation of the UPRmt.

### Materials:

- C. elegans strain with a UPRmt reporter, such as hsp-6p::GFP.
- E. coli OP50 strain for feeding.
- Ethyl methanesulfonate (EMS) for mutagenesis.
- M9 buffer.
- NGM plates.
- Fluorescence dissecting microscope.

#### Procedure:

Mutagenesis:



- 1. Synchronize a population of hsp-6p::GFP worms to the L4 larval stage.
- 2. Expose the worms to EMS (e.g., 50 mM) in M9 buffer for a defined period (e.g., 4 hours) with gentle rocking.
- 3. Wash the worms several times with M9 buffer to remove the mutagen.
- 4. Plate the mutagenized worms (P0 generation) onto NGM plates seeded with E. coli.
- · Screening:
  - 1. Allow the P0 worms to lay eggs (F1 generation).
  - 2. Single-clone F1 animals to individual plates and allow them to self-fertilize to produce the F2 generation.
  - Screen the F2 generation for constitutive or enhanced GFP expression using a fluorescence microscope.
  - 4. Isolate individual worms with the desired phenotype (e.g., bright intestinal GFP).
- Backcrossing and Mapping:
  - 1. Backcross the isolated mutant strains with the original hsp-6p::GFP strain to remove background mutations.
  - Map the causal mutation using standard genetic mapping techniques or whole-genome sequencing.

# Signaling Pathways and Biological Roles

The primary role of MRPS31 is its participation in the assembly and function of the mitochondrial ribosome, which is essential for mitochondrial protein synthesis.

## Mitoribosome Small Subunit (mt-SSU) Assembly

The assembly of the 28S mt-SSU is a complex, stepwise process involving the coordinated action of ribosomal proteins and assembly factors that guide the folding of the 12S rRNA. While the precise timing of MRPS31 incorporation is still under investigation, it is an integral part of



the mature mt-SSU. The process involves the formation of assembly intermediates, with proteins binding in a hierarchical manner.[26][30][31][32][33]





Click to download full resolution via product page

Assembly of the Mitochondrial Small Ribosomal Subunit

## **Role in Disease**

- Hepatocellular Carcinoma: As detailed in Section 3.2, loss of MRPS31 is a key event in a subset of HCCs. The resulting deficiency in mitoribosome assembly leads to mitochondrial dysfunction, which is thought to contribute to a more aggressive tumor phenotype.[11][12]
   The mechanism may involve altered cellular metabolism and increased invasive potential.
- Type 1 Diabetes: Some reports have suggested an association between MRPS31 and type 1 diabetes, but the relationship and its etiological significance are not yet clearly understood.[4] [7][34][35][36][37] Further research is needed to elucidate the potential role of MRPS31 in the pathogenesis of this autoimmune disease.

### Conclusion

The MRPS31 gene is a vital component of the mitochondrial protein synthesis machinery. Its discovery and mapping have been instrumental in understanding the genetic basis of mitoribosome function. The ubiquitous expression of MRPS31 underscores its fundamental importance in cellular homeostasis. The association of MRPS31 loss with poor prognosis in hepatocellular carcinoma highlights its potential as a prognostic biomarker and a target for therapeutic intervention. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of MRPS31 in both normal physiology and disease. Future studies will likely focus on unraveling the precise mechanisms by which MRPS31 contributes to mitoribosome assembly and how its dysregulation impacts cellular signaling and disease progression.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]





- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein—Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. MRPS31 mitochondrial ribosomal protein S31 NIH Genetic Testing Registry (GTR) -NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Identification of Key Genes and Prognostic Value Analysis in Hepatocellular Carcinoma by Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRPS31 mitochondrial ribosomal protein S31 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 8. A gene-based risk score model for predicting recurrence-free survival in patients with hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. book.ncrnalab.org [book.ncrnalab.org]
- 10. tissues.jensenlab.org [tissues.jensenlab.org]
- 11. MRPS31 loss is a key driver of mitochondrial deregulation and hepatocellular carcinoma aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. media.addgene.org [media.addgene.org]
- 15. Protocol for GST Pull Down Creative Proteomics [creative-proteomics.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. Protein identification by liquid chromatography—tandem mass spectrometry [bio-protocol.org]
- 18. Protein Identification by Tandem Mass Spectrometry Creative Proteomics [creative-proteomics.com]
- 19. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Acquisition by Data-Independent Acquisition (DIA)... [protocols.io]
- 20. 4.8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data Analysis, Protein Identification, and Quantification [bio-protocol.org]
- 21. Analysis of Cancer Genome Atlas in R [costalab.org]
- 22. Analysis of Cancer Genome Atlas in R [costalab.org]
- 23. researchgate.net [researchgate.net]





- 24. europeanreview.org [europeanreview.org]
- 25. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitoribosome Biogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 27. Forward and reverse mutagenesis in C. elegans PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods to Study the Mitochondrial Unfolded Protein Response (UPRmt) in Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]
- 29. A chemical screen to identify inducers of the mitochondrial unfolded protein response in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Principles of mitoribosomal small subunit assembly in eukaryotes PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of mitoribosomal small subunit biogenesis and preinitiation PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Genetics of Type 1 Diabetes Diabetes in America NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. medrxiv.org [medrxiv.org]
- 37. A review of the genetics of type I diabetes [explorationpub.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the MRPS31 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193136#discovery-and-history-of-mrps31-gene]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com